

# An In-depth Technical Guide to 1,2-Dibromotetrafluorobenzene

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## Compound of Interest

Compound Name: 1,2-Dibromotetrafluorobenzene

Cat. No.: B1220476

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CAS Number: 827-08-7

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-dibromotetrafluorobenzene**, a versatile fluorinated building block crucial in organic synthesis, materials science, and drug discovery. The unique arrangement of bromine and fluorine atoms on the benzene ring imparts specific reactivity, making it a valuable precursor for a wide range of complex molecules.

## Physicochemical Properties

**1,2-Dibromotetrafluorobenzene** is a dense, colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property                              | Value                                            | Reference(s)                                                |
|---------------------------------------|--------------------------------------------------|-------------------------------------------------------------|
| CAS Number                            | 827-08-7                                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula                     | C <sub>6</sub> Br <sub>2</sub> F <sub>4</sub>    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight                      | 307.87 g/mol                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance                            | Colorless to light orange to yellow clear liquid | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Melting Point                         | 12-16 °C                                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point                         | 198 °C (at 760 mmHg) 96 °C (at 25 mmHg)          | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Density                               | ~2.238 g/mL at 25 °C                             | <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Refractive Index (n <sub>20/D</sub> ) | ~1.516                                           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Solubility                            | Insoluble in water                               | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Flash Point                           | 99 °C (210.2 °F) - closed cup                    | <a href="#">[5]</a> <a href="#">[6]</a>                     |

## Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of **1,2-dibromotetrafluorobenzene**. Below are typical spectroscopic characteristics.

| Spectroscopy        | Data                                                                                                                                                                                               |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>19</sup> F NMR | The <sup>19</sup> F NMR spectrum is expected to show two multiplets due to the two distinct fluorine environments. The chemical shifts are in the typical range for aromatic fluorine atoms.       |
| <sup>13</sup> C NMR | The <sup>13</sup> C NMR spectrum will display signals corresponding to the fluorinated and brominated aromatic carbons.                                                                            |
| IR Spectroscopy     | The IR spectrum will exhibit characteristic absorption bands for C-F and C-Br bonds, as well as aromatic C=C stretching vibrations.                                                                |
| Mass Spectrometry   | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak [M] <sup>+</sup> would be observed around m/z 306, 308, and 310. |

## Synthesis and Reactivity

**1,2-Dibromotetrafluorobenzene** is typically synthesized via the bromination of 1,2,4,5-tetrafluorobenzene.<sup>[7]</sup> Its reactivity is dominated by the two bromine atoms, which can be sequentially or simultaneously replaced through various cross-coupling reactions. This makes it a valuable precursor for introducing a tetrafluorophenylene moiety into larger molecules.

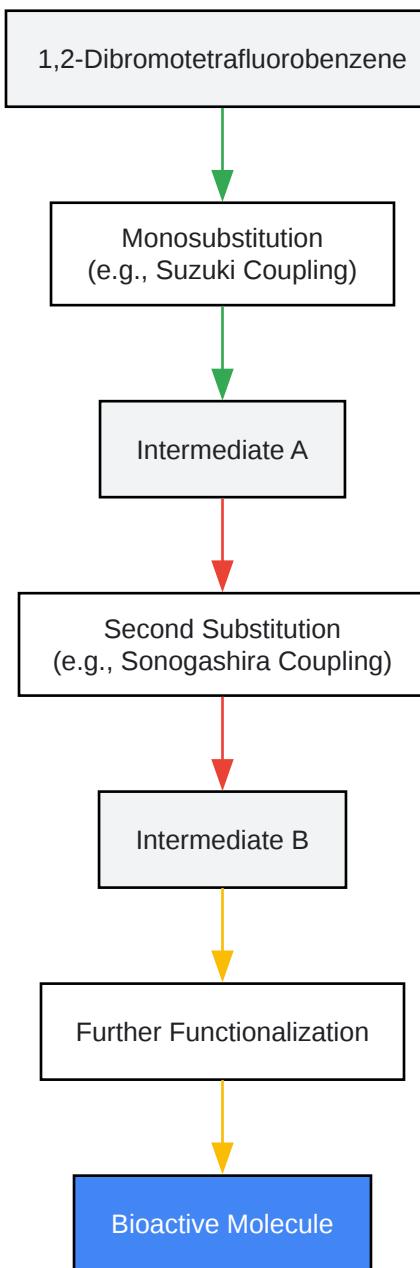
The presence of the electron-withdrawing fluorine atoms activates the C-Br bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions. Common transformations include Suzuki, Stille, and Sonogashira couplings, allowing for the formation of C-C bonds.

## Applications in Research and Drug Development

The unique electronic properties and steric profile of the tetrafluorobenzene core make **1,2-dibromotetrafluorobenzene** a sought-after building block in several areas:

- Pharmaceuticals and Agrochemicals: The incorporation of fluorinated motifs can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[8][9] **1,2-Dibromotetrafluorobenzene** serves as a key intermediate in the synthesis of complex fluorinated active pharmaceutical ingredients (APIs).
- Materials Science: It is utilized in the synthesis of fluorinated polymers and liquid crystals.[8] These materials often exhibit high thermal stability and unique electronic properties.
- Organic Synthesis: As a versatile building block, it enables the synthesis of a wide array of polyfluorinated aromatic compounds.[8]

The following diagram illustrates a generalized workflow for the utilization of **1,2-dibromotetrafluorobenzene** in the synthesis of a bioactive molecule.



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Synthetic workflow using **1,2-Dibromotetrafluorobenzene**.

## Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions involving aryl bromides. These should be adapted and optimized for specific substrates and desired products.

## General Procedure for Suzuki Cross-Coupling

This protocol outlines a typical procedure for the mono-arylation of **1,2-dibromotetrafluorobenzene**.

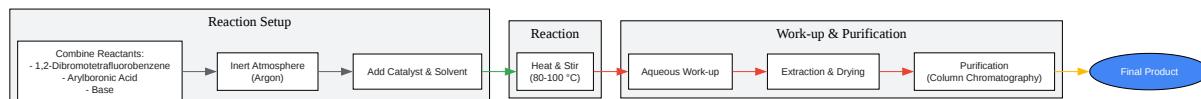
### Materials:

- **1,2-Dibromotetrafluorobenzene**
- Arylboronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ )
- Solvent (e.g., a mixture of toluene and water or dioxane and water)

### Procedure:

- In an oven-dried flask, combine **1,2-dibromotetrafluorobenzene** (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (2.0-3.0 equiv.).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) and repeat this cycle three times.
- Add the palladium catalyst (2-5 mol%) and the degassed solvent.
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The following diagram outlines the key steps in a Suzuki cross-coupling reaction.



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Experimental workflow for a Suzuki cross-coupling reaction.

## Safety Information

**1,2-Dibromotetrafluorobenzene** is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.[5][6]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a respirator if ventilation is inadequate.[5][6]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

## Conclusion

**1,2-Dibromotetrafluorobenzene** is a highly valuable and versatile building block in modern organic chemistry. Its unique reactivity, driven by the interplay of its bromine and fluorine substituents, provides a reliable entry point for the synthesis of complex fluorinated molecules. For researchers in drug discovery and materials science, a thorough understanding of its

properties and reactivity is essential for leveraging its full potential in the development of novel and innovative products.

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## References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 1,2-Diiodotetrafluorobenzene [webbook.nist.gov]
- 4. colorado.edu [colorado.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,2-Dibromotetrafluorobenzene(827-08-7)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 7. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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